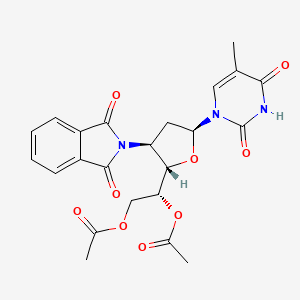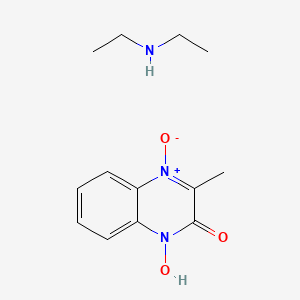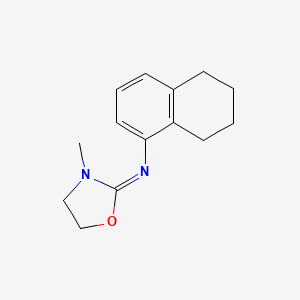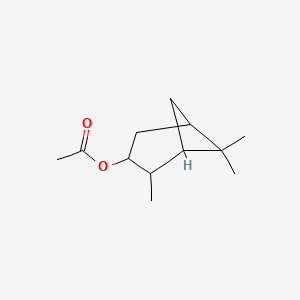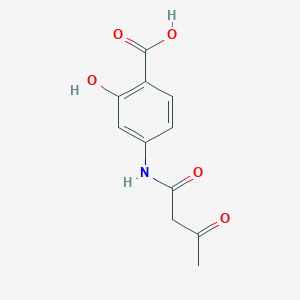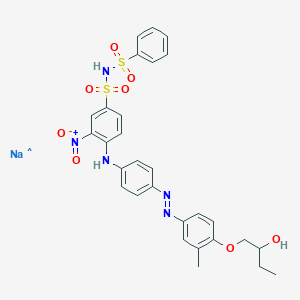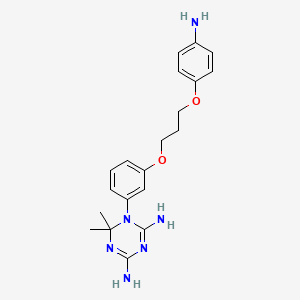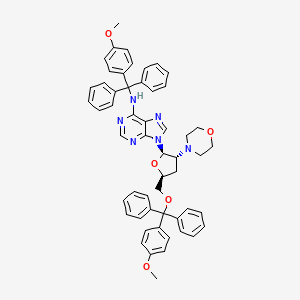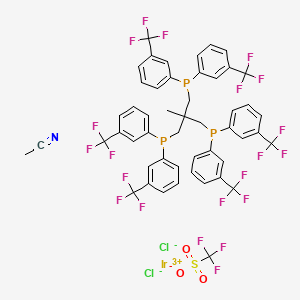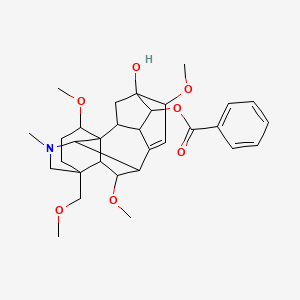
Pyrodelphinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrodelphinine is a diterpenoid alkaloid with the molecular formula C₃₁H₄₁NO₇. It is a naturally occurring compound found in certain plant species. This compound is known for its complex structure, which includes multiple stereocenters and functional groups. This compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrodelphinine involves multiple steps, starting from simpler precursor molecules. One common approach is the cyclization of a suitable precursor to form the core diterpenoid structure, followed by functional group modifications to introduce the necessary hydroxyl, methoxy, and benzoate groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the challenges associated with its synthesis. advances in synthetic organic chemistry and biotechnology may pave the way for more efficient production methods in the future. Currently, extraction from natural sources remains the primary method for obtaining this compound .
Análisis De Reacciones Químicas
Types of Reactions
Pyrodelphinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzoic acid derivatives, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Pyrodelphinine has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Researchers investigate the biological activities of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: this compound’s pharmacological properties are explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of pyrodelphinine involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may affect cellular signaling and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Heteratisine: Another diterpenoid alkaloid with similar structural features.
Atisine: A related compound with comparable biological activities.
Veatchine: Shares structural similarities with pyrodelphinine and exhibits similar pharmacological properties.
Uniqueness of this compound
Its complex structure also makes it a valuable compound for studying advanced synthetic methods and reaction mechanisms .
Propiedades
Número CAS |
60050-12-6 |
|---|---|
Fórmula molecular |
C31H41NO7 |
Peso molecular |
539.7 g/mol |
Nombre IUPAC |
[5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-7-en-4-yl] benzoate |
InChI |
InChI=1S/C31H41NO7/c1-32-15-29(16-35-2)12-11-20(36-3)31-19-14-30(34)21(37-4)13-18(23(26(31)32)24(38-5)25(29)31)22(19)27(30)39-28(33)17-9-7-6-8-10-17/h6-10,13,19-27,34H,11-12,14-16H2,1-5H3 |
Clave InChI |
LFJVGOYFLDASBE-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(CCC(C34C2C(C(C31)C5=CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC)OC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


